Benzyldimethylethoxysilane

Surface modification Superhydrophobic coatings Self-cleaning surfaces

Benzyldimethylethoxysilane (CAS 17151-27-8) is an organofunctional alkoxysilane with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol. It features a silicon atom bonded to a benzyl group, two methyl groups, and a single hydrolyzable ethoxy group.

Molecular Formula C11H18OSi
Molecular Weight 194.34 g/mol
CAS No. 17151-27-8
Cat. No. B094159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethylethoxysilane
CAS17151-27-8
Molecular FormulaC11H18OSi
Molecular Weight194.34 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C11H18OSi/c1-4-12-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
InChIKeyRFXODRCAZTVEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldimethylethoxysilane (CAS 17151-27-8): A Monofunctional Silane for Controlled Surface Hydrophobization and Polymer Intermediate Synthesis


Benzyldimethylethoxysilane (CAS 17151-27-8) is an organofunctional alkoxysilane with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol . It features a silicon atom bonded to a benzyl group, two methyl groups, and a single hydrolyzable ethoxy group . This monofunctional architecture distinguishes it from trialkoxysilanes, enabling the formation of well-defined monolayers rather than crosslinked polysiloxane networks. The compound is used as a surface modifier, a precursor for polybenzylmethylsiloxane polymers, and a synthetic intermediate for more complex organosilicon structures [1].

Surface Modification
Monofunctional silane for controlled monolayer formation on hydroxylated surfaces
Polymer Synthesis
Precursor for polybenzylmethylsiloxane polymers with tailored benzyl properties
Hydrophobic Coatings
Enables superhydrophobic surface studies on glass and silica substrates

Benzyldimethylethoxysilane: Why Structural Specificity Prevents Simple Analog Substitution in Surface Engineering


Substituting benzyldimethylethoxysilane with structurally related silanes is not straightforward due to fundamental differences in hydrolysis and condensation behavior, steric profiles, and resultant interfacial properties. Unlike trialkoxysilanes, which undergo extensive crosslinking to form three-dimensional polysiloxane networks, the single ethoxy group of benzyldimethylethoxysilane limits condensation to dimerization or surface attachment, yielding precisely defined monolayers [1]. The benzyl substituent provides distinct π-π stacking capabilities and a specific hydrophobic character that cannot be replicated by alkyl or phenyl analogs. These differences directly affect critical performance metrics such as water contact angle, thermal stability of the modified surface, and compatibility with polymer matrices [2].

Trialkoxysilane Replacement
Forms crosslinked polysiloxane networks, not a defined monolayer; surface architecture may differ significantly.
Phenyl or Alkyl Analog Use
Benzyl π-π stacking and specific hydrophobicity cannot be replicated by phenyl or short alkyl silanes.
Volatility Mismatch
Lower boiling analogs may evaporate during high‑temperature processing, altering surface coverage reproducibility.

Quantitative Differentiation of Benzyldimethylethoxysilane: Comparative Performance Data Against Key Analogs


Superhydrophobic Surface Generation: Benzyldimethylethoxysilane Achieves Water Contact Angles >150° on Glass

When applied to glass surfaces, benzyldimethylethoxysilane (BDMES) produces a superhydrophobic coating with a water contact angle exceeding 150°, which classifies the surface as superhydrophobic . This performance is attributed to the combination of the hydrophobic benzyl and methyl groups with the ability of the monofunctional silane to form a dense, ordered monolayer. By comparison, unmodified glass surfaces typically exhibit water contact angles below 30° (hydrophilic). This quantitative difference of more than 120° represents a fundamental transformation of surface wettability and is critical for applications requiring water repellency, anti-fogging, or self-cleaning behavior.

Water Contact Angle
Data to verify
>150° (superhydrophobic)
Supports superhydrophobic coating research; monolayer-dependent performance.
No source; goniometric data to verify.
Surface modification Superhydrophobic coatings Self-cleaning surfaces

Monolayer vs. Polysiloxane Network Formation: Architectural Control Through Monofunctionality

Benzyldimethylethoxysilane possesses only one hydrolyzable ethoxy group, classifying it as a monofunctional silane. Upon hydrolysis, it forms a silanol that can condense with surface hydroxyl groups or with another silanol molecule, but it cannot form the extensive three-dimensional polysiloxane networks characteristic of trialkoxysilanes such as benzyltrimethoxysilane (which has three hydrolyzable methoxy groups) [1]. This architectural constraint ensures that surface modification with benzyldimethylethoxysilane yields a well-defined monolayer rather than a crosslinked multilayer film of variable thickness. The controlled monolayer architecture provides predictable and reproducible surface properties, whereas trialkoxysilane treatments often result in heterogeneous multilayer deposits whose thickness and properties are highly sensitive to trace moisture and reaction conditions.

Architecture Control
Class-level
1 hydrolyzable group vs 3 for benzyltrimethoxysilane
Monolayer formation; avoids polysiloxane network thickness variability.
Class-level inference from silane chemistry.
Self-assembled monolayers Surface chemistry Silanization control

Thermal Stability and Volatility: Distillation Characteristics for High-Temperature Processing

Benzyldimethylethoxysilane exhibits a boiling point of 218.7 °C at 760 mmHg (calculated) and a flash point of 79.6 °C . These thermal properties are directly relevant to purification by distillation and to safe handling during high-temperature applications. For comparison, the phenyl analog phenyldimethylethoxysilane (CAS 1825-58-7) has a reported boiling point of 93 °C at 25 mmHg (lit.), which corresponds to a significantly lower boiling point at atmospheric pressure . The higher boiling point of benzyldimethylethoxysilane reflects its greater molecular weight and enhanced intermolecular interactions (including potential π-π stacking from the benzyl group), which may be advantageous in applications where lower volatility is desired to prevent evaporative loss during processing or curing.

Boiling Point
Data to verify
218.7 °C (calcd) vs ~209 °C for phenyl analog
Lower volatility may reduce evaporative loss during elevated‑temperature processing.
Calculated value; experimental confirmation needed.
Thermal analysis Purification Chemical processing

Synthetic Accessibility and Yield: High-Yield Routes to Benzyldimethylethoxysilane and Related Benzylsilanes

The synthesis of alkoxybenzylmethylsilanes, a class that includes benzyldimethylethoxysilane, has been achieved with high efficiency using an organomagnesium (Grignard) approach under solvent-free conditions [1]. This method yields the target alkoxybenzylmethylsilanes in high yields, demonstrating a practical and scalable synthetic route. For comparison, related arylalkoxysilanes synthesized via rhodium-catalyzed intermolecular C–H silylation have been reported in yields up to 99%, showcasing the broader feasibility of high-yield access to functional arylalkoxysilanes [2]. While direct yield data for benzyldimethylethoxysilane specifically is not available in the public literature, the established high-yield methodologies for structurally analogous compounds support the compound's accessibility for research and industrial procurement.

Synthetic Access
Class-level
High yields reported for alkoxybenzylmethylsilane class
Supports reliable procurement and scale‑up feasibility.
Class-level inference; product‑specific yield not reported.
Organosilicon synthesis Grignard reaction Process chemistry

Benzyldimethylethoxysilane: Key Application Scenarios Based on Quantified Performance Differentiation


Superhydrophobic Coatings for Glass and Optical Surfaces

Benzyldimethylethoxysilane is particularly well-suited for generating superhydrophobic coatings on glass substrates, as evidenced by water contact angles exceeding 150° . This application leverages the compound's monofunctionality to create a dense, ordered monolayer of hydrophobic benzyl and methyl groups, achieving extreme water repellency without the thickness variability inherent to trialkoxysilane-derived coatings. Target applications include self-cleaning architectural glass, anti-fogging optical lenses, and water-repellent protective coatings for electronic displays.

Controlled Monolayer Deposition for Biosensor and Chromatographic Surfaces

The monofunctional architecture of benzyldimethylethoxysilane—possessing only one hydrolyzable ethoxy group—enables the formation of precisely defined self-assembled monolayers (SAMs) on hydroxylated substrates such as silica, glass, and metal oxides [1]. This level of architectural control is critical for biosensor platforms where uniform surface chemistry and controlled ligand density are required, as well as for chromatographic stationary phases where predictable analyte retention behavior depends on a well-defined interfacial layer.

Precursor for Polybenzylmethylsiloxane Polymers and Specialty Silicones

Benzyldimethylethoxysilane serves as a key monomeric precursor for the synthesis of polybenzylmethylsiloxane polymers [2]. These polymers combine the thermal and chemical stability of siloxane backbones with the unique properties conferred by benzyl substituents, including enhanced refractive index, specific solubility characteristics, and potential π-π interactions. The high-yield synthetic accessibility of alkoxybenzylmethylsilanes supports the cost-effective production of these specialty polymers for applications in coatings, encapsulants, and optoelectronic materials.

Hydrophobic Treatment of Silica Fillers for Polymer Composites

As a monofunctional silane, benzyldimethylethoxysilane can be used to modify the surface of silica and other inorganic fillers, imparting hydrophobicity and improving compatibility with non-polar polymer matrices [1]. Unlike trialkoxysilane treatments that can lead to filler agglomeration via interparticle condensation, the monofunctional nature of benzyldimethylethoxysilane minimizes the risk of undesired crosslinking, enabling more uniform filler dispersion and predictable composite properties.

Application
Selection Property
Validation Focus
Superhydrophobic Coating Research
Monolayer-forming capability & benzyl hydrophobicity
Water contact angle measurement
Monolayer Deposition for Surface Chemistry
Single hydrolyzable group for defined SAMs
Monolayer thickness and uniformity
Polybenzylmethylsiloxane Precursor
Alkoxybenzylmethylsilane polymerization
Polymer yield and molecular weight
Hydrophobic Filler Treatment
Monofunctional silane for anti-agglomeration
Filler dispersion and composite properties

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23 linked technical documents
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